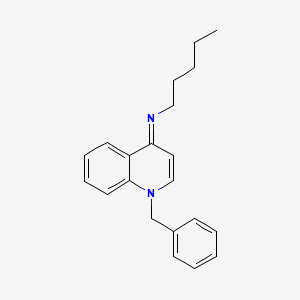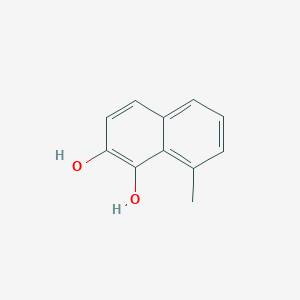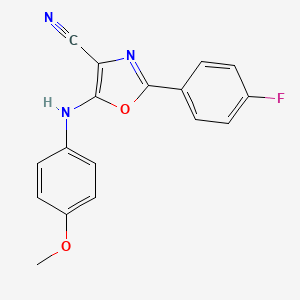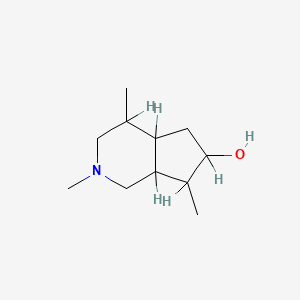
Isotiocianato de terc-butilo
Descripción general
Descripción
Adsorption of tert-butyl isothiocyanate at the Ge surface was studied using multiple internal reflection FTIR spectroscopy, X-ray photoelectron spectroscopy and density functional theory modeling.
Aplicaciones Científicas De Investigación
Modificación de la Superficie y Estudios de Adsorción
El t-BuNCS se ha utilizado en la investigación de la ciencia de superficies. Por ejemplo, se estudió su adsorción en la superficie de Ge (100) utilizando espectroscopia FTIR de reflexión interna múltiple, espectroscopia de fotoelectrones de rayos X y modelado de teoría funcional de la densidad. Los investigadores investigaron su interacción con la superficie y sus posibles aplicaciones en la modificación de la superficie {svg_1}.
Modificación del Tamaño de los Poros en los Marcos Metal-Orgánicos (MOF)
El t-BuNCS sirve como una herramienta para modificar los tamaños de los poros en la capa superior de marcos metal-orgánicos (MOF) heterostructurados de superficie montada. Al incorporar t-BuNCS, los investigadores pueden adaptar las dimensiones de los poros, lo que influye en la adsorción, separación y catálisis de gases dentro de estos materiales porosos {svg_2} {svg_3}.
Nanoplaquetas de Óxido de Grafeno
En la preparación de óxidos de grafito tratados con isocianato (i-GO), el t-BuNCS juega un papel crucial. Estos i-GO se pueden exfoliar en disolventes apróticos polares para obtener nanoplaquetas de óxido de grafeno. Los materiales resultantes basados en grafeno encuentran aplicaciones en diversos campos, incluidos la electrónica, el almacenamiento de energía y los materiales compuestos {svg_4}.
Marcos Funcionalizados con Urea
Cuando se modifican los marcos metal-orgánicos de forma postsintetica, el t-BuNCS se puede utilizar para obtener marcos microporosos funcionalizados con urea. Estos MOF modificados exhiben propiedades únicas y se pueden explorar para el almacenamiento, separación y catálisis de gases {svg_5}.
Síntesis Química
El t-BuNCS es un reactivo versátil en la síntesis orgánica. Participa en varias reacciones, como la síntesis de isotiocianatos, tioureas y otros compuestos que contienen nitrógeno. Los investigadores lo utilizan para introducir el grupo funcional isotiocianato en las moléculas, lo que permite la creación de diversas estructuras químicas {svg_6}.
Química Medicinal
Aunque menos común, el t-BuNCS se ha investigado en química medicinal. Se ha explorado su reactividad con aminoácidos y péptidos para posibles aplicaciones en el diseño de fármacos y bioconjugación. Los investigadores lo han utilizado para modificar biomoléculas y estudiar sus interacciones con sistemas biológicos {svg_7}.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
tert-Butyl isothiocyanate, a chemical compound with the molecular formula (CH3)3CNCS, primarily targets the respiratory system . It is known to cause respiratory irritation .
Mode of Action
It is known that isothiocyanates, a class of compounds to which tert-butyl isothiocyanate belongs, are highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This suggests that tert-Butyl isothiocyanate may interact with its targets by modifying their chemical structure, thereby affecting their function.
Biochemical Pathways
Isothiocyanates, including tert-Butyl isothiocyanate, govern many intracellular targets including cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation . This suggests that tert-Butyl isothiocyanate may have similar ADME properties.
Result of Action
The result of tert-Butyl isothiocyanate’s action is primarily the irritation of the respiratory system . Due to its potential interactions with various biochemical pathways, it may also have effects at the molecular and cellular level, such as inducing apoptosis and inhibiting cell cycle progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-Butyl isothiocyanate. For instance, it is a flammable liquid and forms explosive mixtures with air at elevated temperatures . Therefore, its storage and handling require careful control of environmental conditions to prevent accidents and ensure its stability. Furthermore, its vapors are heavier than air and may spread along floors, which could potentially influence its distribution in the environment .
Análisis Bioquímico
Biochemical Properties
tert-Butyl isothiocyanate plays a significant role in biochemical reactions due to its ability to modify proteins and other biomolecules. It interacts with enzymes, proteins, and other biomolecules through the formation of covalent bonds with nucleophilic sites, such as the thiol groups of cysteine residues in proteins. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific context . For example, tert-Butyl isothiocyanate has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics .
Cellular Effects
tert-Butyl isothiocyanate has been observed to influence various cellular processes. It can induce oxidative stress and modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . In particular, tert-Butyl isothiocyanate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation . This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis, further influencing cell function .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl isothiocyanate involves its interaction with biomolecules at the molecular level. It can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function . This interaction can result in the inhibition of enzyme activity, such as the inhibition of cytochrome P450 enzymes . Additionally, tert-Butyl isothiocyanate can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl isothiocyanate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to tert-Butyl isothiocyanate can result in sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of tert-Butyl isothiocyanate in animal models vary with different dosages. At low doses, this compound can exhibit chemoprotective effects, such as the inhibition of chemically induced cancer . At high doses, tert-Butyl isothiocyanate can be toxic and cause adverse effects, including genotoxicity and oxidative stress . The threshold for these effects depends on the specific animal model and experimental conditions.
Metabolic Pathways
tert-Butyl isothiocyanate is involved in various metabolic pathways, including the mercapturic acid pathway. This pathway involves the conjugation of tert-Butyl isothiocyanate with glutathione, followed by enzymatic degradation and N-acetylation . This metabolic process can influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, tert-Butyl isothiocyanate is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity . The transport and distribution of tert-Butyl isothiocyanate can affect its biochemical interactions and overall efficacy in experimental settings .
Subcellular Localization
The subcellular localization of tert-Butyl isothiocyanate is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of tert-Butyl isothiocyanate can impact its activity and function, as well as its interactions with other biomolecules .
Propiedades
IUPAC Name |
2-isothiocyanato-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-5(2,3)6-4-7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWFRTVIIMTOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060441 | |
| Record name | 2-Isothiocyanato-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590-42-1 | |
| Record name | tert-Butyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2-isothiocyanato-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-isothiocyanato-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isothiocyanato-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of tert-Butyl isothiocyanate on cytochrome P450 enzymes?
A1: tert-Butyl isothiocyanate (tBITC) inactivates cytochrome P450 enzymes, specifically P450 2E1 and P450 2A13, by binding to critical active site amino acid residues. [, ] This binding interferes with both oxygen and substrate binding, leading to enzyme inactivation. [] Spectral studies indicate that tBITC does not modify the heme group but instead acts as the sixth ligand to the heme, displacing a water molecule. []
Q2: How does the structure of tBITC contribute to its inhibitory activity?
A2: While detailed SAR studies are limited in the provided texts, the bulky tert-butyl group of tBITC seems crucial for its interaction with the P450 enzymes. [, ] This is supported by the observation that other isothiocyanates with different alkyl substituents show varying degrees of inhibition and inactivation potency towards P450 2A6 and 2A13. [] Specifically, tBITC demonstrates significant inactivation of P450 2A13, while other isothiocyanates do not. []
Q3: What analytical techniques have been employed to study the interaction of tBITC with its targets?
A3: Several spectroscopic and analytical methods have been used to investigate the interaction of tBITC with its targets. These include:
- UV-Vis Spectroscopy: Used to monitor changes in the P450-reduced CO complex upon tBITC inactivation. []
- EPR Spectroscopy: Employed to analyze the spin state of the heme iron in tBITC-inactivated P450 2E1. []
- ESI-LC-MS: Utilized to determine the mass increase of the apoprotein upon tBITC modification. []
Q4: Beyond P450 enzymes, what other reactions has tBITC been shown to participate in?
A4: tBITC is a versatile reagent in organic synthesis:
- Formation of Heterocycles: tBITC reacts with tris(imino)thietanes to yield tetrasubstituted pyrroles, which can be further transformed into trisubstituted pyrroles upon thermolysis. [] It can also react with ynamines to form thiopyrans, which then undergo elimination reactions to generate thiophenes. []
- Frustrated Lewis Pair Chemistry: tBITC reacts with a bifunctional frustrated Lewis pair to form a zwitterionic, bicyclic boraheterocycle adduct. [] This demonstrates its potential in small molecule activation and fixation reactions.
Q5: What is the molecular formula and weight of tert-Butyl isothiocyanate?
A5:
Q6: Can you describe a synthetic route for tert-Butyl isothiocyanate?
A6: One method for synthesizing tBITC utilizes carbon disulfide, tert-butylamine, and bromoethane. [] Triethylamine acts as a catalyst in this two-step reaction. First, tert-butylamine reacts with carbon disulfide and bromoethane to form an intermediate. This intermediate is then treated with a base to yield tBITC. []
Q7: Has tBITC been utilized in material science applications?
A7: Yes, tBITC has been successfully employed for the post-synthetic modification of surface-mounted metal-organic frameworks (SURMOFs). [] By targeting amino groups within the SURMOF structure, tBITC allows for programmed functionalization, tuning the pore size and adsorption properties of these materials. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



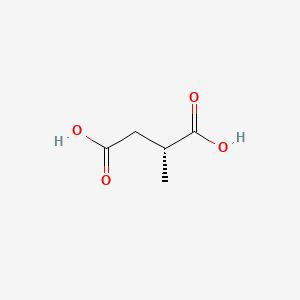
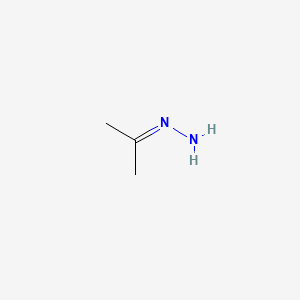
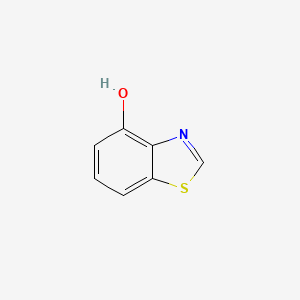
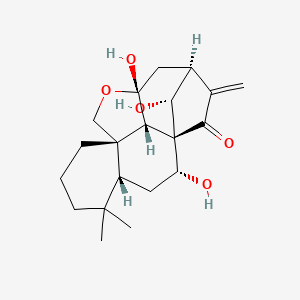
![6-methyl-3-[[[1-(phenylmethyl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1199903.png)
![2-[[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]pentanedioic acid dimethyl ester](/img/structure/B1199904.png)
![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)
![2-[[5-(Ethoxymethyl)-2-methyl-4-pyrimidinyl]amino]-1-(5-methoxy-1,2-dimethyl-3-indolyl)ethanone](/img/structure/B1199907.png)
![4-[4-[(1-Cyclopentyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1199908.png)
